JG-98

Hsp70 inhibition Metabolic stability Pharmacokinetics

Choose JG-98 for superior in vivo Hsp70 inhibition. This second-generation compound provides a 7-fold improvement in microsomal stability (37 min vs. <5 min for MKT-077) and sub-micromolar potency (EC50 0.3-4 µM) in cancer models. It disrupts the Hsp70-Bag3 PPI with an IC50 of 1.6 µM. In BT474 xenografts, 3 mg/kg JG-98 reduced tumors by 17%, while controls grew 44%. This reliability makes it ideal for sustained pharmacodynamic studies. Verify ≥98% purity by HPLC; shipped under ambient conditions.

Molecular Formula C24H21Cl2N3OS3
Molecular Weight 534.5 g/mol
Cat. No. B1514109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJG-98
Molecular FormulaC24H21Cl2N3OS3
Molecular Weight534.5 g/mol
Structural Identifiers
SMILESCCN1C(=CC2=[N+](C=CS2)CC3=CC=CC=C3)SC(=C4N(C5=C(S4)C=C(C=C5)Cl)C)C1=O.[Cl-]
InChIInChI=1S/C24H21ClN3OS3.ClH/c1-3-28-21(14-20-27(11-12-30-20)15-16-7-5-4-6-8-16)32-22(23(28)29)24-26(2)18-10-9-17(25)13-19(18)31-24;/h4-14H,3,15H2,1-2H3;1H/q+1;/p-1/b24-22+;
InChIKeyAUPPGWXGMILTRB-HDPAMLMOSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





JG-98: An Allosteric Hsp70 Inhibitor and Advanced MKT-077 Analog for Cancer Research Procurement


JG-98 is a second-generation rhodacyanine analog derived from the first-generation Hsp70 inhibitor MKT-077, developed to overcome the metabolic instability and limited potency of its predecessor [1]. It functions as an allosteric modulator of the 70-kDa heat shock protein (Hsp70) family, binding within a conserved deep pocket in the nucleotide-binding domain (NBD) adjacent to the ATP/ADP binding site . This binding disrupts the protein-protein interaction (PPI) between Hsp70 and its co-chaperone Bcl2-associated athanogene 3 (Bag3), with an IC50 of 1.6 µM for this disruption, thereby affecting multiple oncogenic client proteins and downstream signaling pathways .

Why JG-98 Cannot Be Substituted: Quantified Stability and Potency Advantages Over First-Generation Hsp70 Inhibitors


Generic substitution with first-generation Hsp70 inhibitors such as MKT-077 is not scientifically valid due to JG-98's engineered superiority in both microsomal stability and anti-proliferative potency. MKT-077, while pioneering, suffers from rapid hepatic metabolism with a microsomal half-life of less than 5 minutes, severely limiting its utility as a reliable chemical probe or therapeutic lead [1]. In contrast, JG-98 exhibits a microsomal half-life of 37 minutes, representing a greater than 7-fold improvement in metabolic stability [1]. Furthermore, in head-to-head comparisons against breast cancer cell lines, JG-98 is at least 3-fold more potent than MKT-077, achieving sub-micromolar EC50 values that its predecessor cannot match [1]. These quantifiable differences in stability and potency mean that substituting JG-98 with MKT-077 would compromise experimental reproducibility and preclude meaningful in vivo investigations where sustained compound exposure is required.

Quantitative Evidence Guide: JG-98 Differentiation from MKT-077 and In-Class Hsp70 Inhibitors


JG-98 Demonstrates >7-Fold Improvement in Microsomal Stability Over MKT-077

JG-98 was engineered to address the rapid hepatic clearance that limits the utility of its parent compound, MKT-077. In a direct head-to-head comparison using microsomal stability assays, JG-98 exhibited a half-life (t1/2) of 37 minutes, whereas MKT-077 was rapidly degraded with a half-life of less than 5 minutes [1]. This represents a quantified improvement of at least 7-fold in metabolic stability [1].

Hsp70 inhibition Metabolic stability Pharmacokinetics

JG-98 Exhibits ≥3-Fold Greater Anti-Proliferative Potency Than MKT-077 in Breast Cancer Cell Lines

In a direct comparison of anti-proliferative activity against breast cancer cell lines, JG-98 was at least 3-fold more potent than MKT-077 [1]. JG-98 inhibited MDA-MB-231 and MCF-7 cells with EC50 values of 0.4 ± 0.03 μM and 0.7 ± 0.2 μM, respectively [1].

Breast cancer Anti-proliferative activity Hsp70 inhibition

JG-98 Disrupts Hsp70-Bag3 Protein-Protein Interaction with an IC50 of 1.6 µM

JG-98 is a specific inhibitor of the interaction between Hsp70 and its co-chaperone Bcl2-associated athanogene 3 (Bag3), with a reported IC50 of 1.6 µM for disrupting this protein-protein interaction (PPI) . This quantitative metric defines its primary mechanism of action and distinguishes it from ATP-competitive Hsp90 inhibitors or other chaperone modulators that do not target this specific PPI.

Protein-protein interaction Hsp70 Bag3

JG-98 Suppresses Tumor Growth In Vivo, Achieving 17% Reduction in Volume in a BT474 Xenograft Model

In a BT474-resistant breast cancer xenograft model, JG-98 treatment (3 mg/kg intraperitoneally, twice weekly for 3 weeks) resulted in a 17% decrease in tumor volume, while vehicle-treated control mice exhibited a ~44% increase in tumor volume over the same period [1]. This represents a net difference of approximately 61 percentage points in tumor growth between treatment and control groups, demonstrating JG-98's in vivo anti-tumor efficacy.

In vivo efficacy Xenograft model Breast cancer

JG-98 Induces Apoptosis in Cardiomyocytes at Nanomolar Concentrations, Highlighting a Key Safety Consideration

JG-98 exhibits concentration-dependent toxicity in neonatal rat ventricular myocytes (NRVMs), with significant apoptosis induction observed at doses as low as 10 nM [1]. This finding underscores the compound's potential for cardiotoxicity, a critical consideration for in vivo study design. The observed toxicity is likely mechanism-based, arising from disruption of the BAG3-HSP70 complex essential for cardiomyocyte protein quality control [1].

Cardiotoxicity Safety pharmacology Apoptosis

JG-98 Exhibits Broad Anti-Proliferative Activity Across Multiple Cancer Cell Lines with EC50 Values Ranging from 0.3 to 4 μM

JG-98 demonstrates anti-proliferative activity across a diverse panel of cancer cell lines from multiple origins, with EC50 values consistently ranging between 0.3 and 4 μM [1]. For specific examples, JG-98 inhibited HeLa (cervical cancer) and SKOV-3 (ovarian cancer) cells with IC50 values of 1.79 μM and 2.96 μM, respectively [2]. This broad activity profile distinguishes JG-98 from compounds with narrower cell line specificity.

Pan-cancer activity Anti-proliferative Hsp70 inhibition

Recommended Research Applications of JG-98 Based on Quantitative Evidence


Preclinical Oncology Studies Requiring Sustained In Vivo Hsp70 Inhibition

JG-98 is the preferred chemical probe for in vivo oncology studies where sustained Hsp70 inhibition is required. Its 7-fold improvement in microsomal half-life over MKT-077 (37 min vs. <5 min) ensures adequate compound exposure for pharmacodynamic assessments in xenograft models. Researchers can dose JG-98 at 3 mg/kg i.p. on a twice-weekly schedule to achieve significant tumor growth inhibition, as demonstrated in BT474 breast cancer xenografts where treated tumors decreased by 17% compared to a 44% increase in controls [1]. This stability advantage makes JG-98 particularly suitable for combination therapy studies where reliable pharmacokinetics are essential for interpreting synergistic effects [2].

Investigating Hsp70-Bag3 Protein-Protein Interaction in Cancer Cell Signaling

JG-98 is the tool compound of choice for dissecting the functional consequences of Hsp70-Bag3 PPI disruption in cancer cells. With a biochemically defined IC50 of 1.6 µM for this specific interaction, JG-98 provides a quantitative benchmark for linking PPI inhibition to downstream effects on client protein stability and apoptotic signaling [1]. In cellular assays, treatment with JG-98 at concentrations of 0.3 to 4 μM recapitulates this on-target effect, enabling researchers to correlate biochemical inhibition with cellular phenotypes across diverse cancer cell lines, including breast (MDA-MB-231, MCF-7), cervical (HeLa), and ovarian (SKOV-3) models [2].

Comparative Chaperone Inhibitor Studies Differentiating Hsp70 from Hsp90 Mechanisms

JG-98 serves as a critical tool for comparative studies investigating the distinct biological consequences of inhibiting Hsp70 versus Hsp90. Unlike ATP-competitive Hsp90 inhibitors such as geldanamycin derivatives, JG-98 acts through an allosteric mechanism to disrupt Hsp70-co-chaperone PPIs without directly competing with ATP binding [1]. This mechanistic distinction is quantitatively reflected in its cellular EC50 range of 0.3 to 4 μM and its ability to affect unique signaling pathways, including those regulating autophagy and the tumor microenvironment [2]. Researchers can use JG-98 in parallel with Hsp90 inhibitors to delineate chaperone-specific roles in protein homeostasis and to identify contexts where Hsp70 inhibition offers superior anti-cancer effects [2].

Cardio-Oncology Research Evaluating Hsp70-Bag3 Inhibition Safety Profiles

JG-98 is an essential probe for cardio-oncology research aimed at understanding the cardiac safety liabilities of Hsp70-Bag3 PPI inhibitors. The compound's demonstrated toxicity in neonatal rat ventricular myocytes at concentrations as low as 10 nM provides a quantifiable baseline for assessing cardiomyocyte vulnerability [1]. This cardiotoxicity profile, linked to disruption of BAG3-dependent autophagy and sarcomere integrity, necessitates careful experimental design and makes JG-98 a valuable tool for investigating cardioprotective strategies, such as co-treatment with autophagy inducers like rapamycin, which has been shown to partially mitigate JG-98-induced apoptosis and sarcomere disarray [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for JG-98

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.